1-(2-Bromophenyl)ethylamine
Overview
Description
1-(2-Bromophenyl)ethylamine is a chemical compound used as a pharmaceutical intermediate . It may be used in the synthesis of (S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinoline-5-yl)guanidine, which is an intermediate to prepare a potent and selective antagonist and radioligand for rat P2X7 receptors .
Synthesis Analysis
The synthesis of 1-(2-Bromophenyl)ethylamine involves several steps. It can be synthesized from the nitration of an aryl halide, followed by the conversion of the nitro group to an amine . The nitro group is meta directing, meaning that the first step needs to be the nitration and not the bromination .Molecular Structure Analysis
The molecular formula of 1-(2-Bromophenyl)ethylamine is C8H10BrN . Its molecular weight is 200.08 g/mol . The InChI key is ITRNQMJXZUWZQL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-(2-Bromophenyl)ethylamine is a clear colorless to slightly yellow liquid . It has a refractive index of 1.5770 , a boiling point of 253°C , and a density of 1.396 g/mL at 25°C .Scientific Research Applications
Synthesis of Pharmaceutical Compounds
1-(2-Bromophenyl)ethylamine: is primarily used as an intermediate in the synthesis of various pharmaceutical compounds . Its ability to introduce the phenethylamine moiety into molecules makes it valuable for constructing complex drug structures.
Development of Anti-Arrhythmic Agents
The compound has been studied for its potential use in the development of anti-arrhythmic medications. It serves as a precursor in the synthesis of tetrahydroisoquinolines, which are explored for treating arrhythmias .
Mechanism of Action
Target of Action
1-(2-Bromophenyl)ethylamine is primarily used for research and development The specific targets of this compound are not explicitly mentioned in the available literature
Mode of Action
The bromophenyl group may also influence the compound’s interaction with its targets .
Biochemical Pathways
The bromophenyl group may also influence the compound’s effects on biochemical pathways .
Pharmacokinetics
The bromophenyl group may influence the compound’s pharmacokinetic properties .
Result of Action
Amines can have various effects at the molecular and cellular levels, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 1-(2-Bromophenyl)ethylamine can be influenced by various environmental factors. For example, the compound should be stored in a well-ventilated place and the container should be kept tightly closed . The compound may darken in storage .
Safety and Hazards
Future Directions
The future directions of 1-(2-Bromophenyl)ethylamine research could involve further exploration of its synthesis and potential applications. For example, it could be used in the synthesis of new compounds with potential antimicrobial and antiproliferative properties . Additionally, further studies could explore its potential as a pharmaceutical intermediate .
properties
IUPAC Name |
1-(2-bromophenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAXBVQQKYZELF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396933 | |
Record name | 1-(2-Bromophenyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)ethylamine | |
CAS RN |
113899-55-1 | |
Record name | 1-(2-Bromophenyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-bromophenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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